5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to the pyrazolo[4,3-c]pyridine family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities. Its structure features:
- A pyrazolo[4,3-c]pyridine core with a 3-oxo group.
- A 5-ethyl substituent and 2-phenyl group.
- A carboxamide moiety at position 7, modified with a furan-2-ylmethyl group.
Properties
IUPAC Name |
5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-2-23-12-16(19(25)21-11-15-9-6-10-27-15)18-17(13-23)20(26)24(22-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFLUIOGBUDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Data Comparison
*Note: The target compound’s molecular formula is inferred as ~C₂₁H₂₀N₄O₃ based on substituent differences from analogs.
Key Observations:
The furan-2-ylmethyl substituent offers intermediate polarity compared to the methoxybenzyl (more polar) or tetrahydrofuran-based (more rigid) groups.
Synthetic Accessibility :
- Analogs like those in –7 are synthesized via condensation reactions (e.g., refluxing with acetic acid/anhydride mixtures) , suggesting similar routes for the target compound.
Pharmacological Implications :
- Pyrazolo[4,3-c]pyridines are associated with kinase inhibition and anti-inflammatory activity. The furan ring in the target compound may engage in hydrogen bonding or π-stacking with biological targets, analogous to pyrimidine derivatives in .
- Substituents like 3-methoxybenzyl or tetrahydrofuran are linked to improved bioavailability in related scaffolds.
Biological Activity
The compound 5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound has shown promising results in various cancer cell lines:
- Cell Line Studies :
- It exhibited significant cytotoxicity against human breast cancer (MCF7) and lung cancer (A549) cell lines.
- The compound's IC50 values were reported as follows:
- MCF7:
- A549:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented:
-
Mechanism of Action :
- The compound may inhibit key inflammatory mediators such as COX enzymes and cytokines.
- In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
-
Case Study :
- In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to control groups.
Antimicrobial Activity
The antimicrobial activity of pyrazole compounds is another area of interest:
-
Antibacterial Effects :
- The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
-
Antifungal Activity :
- Preliminary tests against Candida albicans showed that the compound could inhibit fungal growth effectively at concentrations above 16 µg/mL.
Summary of Research Findings
The biological activities of this compound are summarized in the following table:
| Activity Type | Cell Line/Organism | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF7 | 12.50 µM |
| Anticancer | A549 | 26 µM |
| Anti-inflammatory | Carrageenan-induced edema | Significant reduction |
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antibacterial | Escherichia coli | 64 µg/mL |
| Antifungal | Candida albicans | >16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
